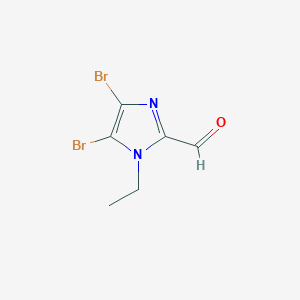![molecular formula C9H16ClNO B1435650 2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride CAS No. 1803605-91-5](/img/structure/B1435650.png)
2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride is defined by its molecular formula, C9H16ClNO . For a detailed structural analysis, techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride include its molecular weight of 189.68 g/mol and its molecular formula, C9H16ClNO . Other properties such as boiling point and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization : Research by Akila et al. (2015) focused on synthesizing new compounds related to "2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride". They synthesized N-acyl-2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes and investigated their structural characterization and conformational preferences using spectroscopic methods. The study highlighted the compound's potential in understanding molecular conformation and stereochemistry (Akila, Ponnuswamy, Suressh, & Usha, 2015).
Chemical Transformations and Cyclization : Wardrop and Zhang (2001) conducted a study involving the use of N-methoxy-N-acylnitrenium ions in the synthesis of complex organic molecules. Their work included the construction of azatricyclic skeletons, relevant to the structure of "2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride", demonstrating its utility in advanced organic synthesis (Wardrop & Zhang, 2001).
Conformational Dependence in Spectroscopy : Berger (1978) explored the conformational dependence of spin-spin coupling constants in nitrogen-containing compounds, including those related to "2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride". This research is significant for understanding the molecular dynamics and properties of these compounds through spectroscopic analysis (Berger, 1978).
Cyclization in Organic Synthesis : Pádár et al. (2006) reported the preparation of single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes through intramolecular 1,3-dipolar cycloaddition. This study highlights the importance of "2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride" in the synthesis of complex organic molecules with potential pharmaceutical applications (Pádár, Bokros, Paragi, Forgó, Kele, Howarth, & Kovács, 2006).
Propiedades
IUPAC Name |
2-methoxy-4-azatricyclo[4.2.1.03,7]nonane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-11-9-5-2-6-4-10-8(9)7(6)3-5;/h5-10H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINJXWOBIRUYMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC3CNC1C3C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)



![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)







